molecular formula C27H25N3O5S2 B11523604 N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11523604
M. Wt: 535.6 g/mol
InChI Key: CXPBSZSRAVEZJF-UHFFFAOYSA-N
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Description

(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound with a unique structure that includes a benzodioxole group, a morpholine sulfonyl group, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodioxole Group: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Morpholine Sulfonyl Group: This can be achieved by reacting morpholine with chlorosulfonic acid to form the morpholine sulfonyl chloride, which is then reacted with an appropriate aromatic compound.

    Construction of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Final Coupling: The final step involves coupling the benzodioxole, morpholine sulfonyl, and thiazole intermediates under suitable conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole ring or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, various solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions would depend on the specific functional groups targeted and the conditions employed.

Scientific Research Applications

(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar compounds to (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE include other thiazole derivatives, benzodioxole-containing compounds, and morpholine sulfonyl compounds. These similar compounds may share some structural features but differ in their specific functional groups or overall molecular architecture. The uniqueness of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its combination of these distinct moieties, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C27H25N3O5S2

Molecular Weight

535.6 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholin-4-ylsulfonylphenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C27H25N3O5S2/c31-37(32,29-12-14-33-15-13-29)23-9-7-21(8-10-23)24-18-36-27(28-22-4-2-1-3-5-22)30(24)17-20-6-11-25-26(16-20)35-19-34-25/h1-11,16,18H,12-15,17,19H2

InChI Key

CXPBSZSRAVEZJF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC=C4)N3CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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